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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the triple reuptake inhibitor GSK1360707
against a range of standard monoamine uptake inhibitors, including Selective Serotonin

Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and

Tricyclic Antidepressants (TCAs). The following sections present a detailed comparison of their

inhibitory activities, the experimental protocols used for these assessments, and visualizations

of the underlying biological and experimental processes.

Data Presentation: Comparative Inhibitory Activities
The inhibitory potency of GSK1360707 and standard monoamine uptake inhibitors are

summarized in the tables below. The data is presented as the half-maximal inhibitory

concentration (IC50) or the inhibitory constant (Ki) for the serotonin transporter (SERT),

norepinephrine transporter (NET), and dopamine transporter (DAT). Lower values indicate

greater potency.

Table 1: Inhibitory Profile of GSK1360707

Compound SERT IC50 (nM) NET IC50 (nM) DAT IC50 (nM)

GSK1360707 6149.5 461.2 5520.5
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Note: IC50 values for GSK1360707 were converted from ng/mL based on a molar mass of

286.202 g/mol .[1]

Table 2: Inhibitory Profiles of Selective Serotonin Reuptake Inhibitors (SSRIs)

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

Citalopram 1.8 6100 14000

Fluoxetine 2.9 420 2000

Paroxetine 0.1 40 280

Sertraline 0.4 420 25

Table 3: Inhibitory Profiles of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

Venlafaxine 82 2480 7647

Desvenlafaxine 53 558 7630

Duloxetine 0.9 7.5 474

Milnacipran 100 200 >10000

Table 4: Inhibitory Profiles of Tricyclic Antidepressants (TCAs)

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

Amitriptyline 4.3 35 3280

Clomipramine 0.14 37 2600

Imipramine 1.4 25 8700

Desipramine 20 0.8 9700

Nortriptyline 18 4.5 1800
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Experimental Protocols
The determination of the inhibitory activity of compounds on monoamine transporters is crucial

for their pharmacological characterization. Below are detailed methodologies for two common

types of in vitro assays used to obtain the data presented above.

Radiolabeled Monoamine Uptake Inhibition Assay
This method directly measures the ability of a test compound to inhibit the uptake of a

radiolabeled neurotransmitter into cells expressing the target transporter.

a. Cell Culture and Preparation:

Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the human

serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter

(hDAT).

Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium)

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

For the assay, cells are harvested and seeded into 96-well plates coated with a cell adhesion

factor like poly-D-lysine.

b. Uptake Inhibition Assay:

On the day of the experiment, the cell culture medium is removed, and the cells are washed

with a Krebs-Ringer-HEPES (KRH) buffer.

Cells are then pre-incubated for 10-20 minutes at 37°C with various concentrations of the

test compound (e.g., GSK1360707) or a reference inhibitor.

To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled

monoamine substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) is added

to each well.

The incubation is allowed to proceed for a short period (typically 5-15 minutes) at 37°C.
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The uptake process is terminated by rapidly washing the cells with ice-cold KRH buffer to

remove the extracellular radiolabeled substrate.

The cells are then lysed, and the intracellular radioactivity is measured using a scintillation

counter.

c. Data Analysis:

Non-specific uptake is determined in the presence of a high concentration of a known potent

inhibitor for each transporter (e.g., imipramine for SERT, desipramine for NET, and

nomifensine for DAT).

The specific uptake is calculated by subtracting the non-specific uptake from the total

uptake.

The percentage of inhibition at each concentration of the test compound is calculated relative

to the control (no inhibitor).

The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake,

is determined by fitting the concentration-response data to a sigmoidal dose-response curve

using non-linear regression analysis.

Fluorescence-Based Monoamine Transporter Assay
This high-throughput method utilizes a fluorescent substrate that acts as a mimic for

monoamine neurotransmitters.

a. Cell Culture and Preparation:

Similar to the radiolabeled assay, HEK293 cells stably expressing hSERT, hNET, or hDAT

are used.

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

b. Uptake Inhibition Assay:

The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks'

Balanced Salt Solution with HEPES).
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Cells are pre-incubated with the test compound at various concentrations for a specified time

(e.g., 10-30 minutes) at 37°C.

A fluorescent substrate, which is a substrate for the monoamine transporters, is then added

to all wells.

As the fluorescent substrate is transported into the cells, the intracellular fluorescence

increases. A masking dye is often included in the extracellular solution to quench the

fluorescence of the substrate outside the cells, thereby reducing background noise.

The increase in intracellular fluorescence is measured over time (kinetic reading) or at a

fixed time point (endpoint reading) using a fluorescence plate reader with appropriate

excitation and emission wavelengths.

c. Data Analysis:

The rate of uptake or the total fluorescence signal is measured.

The percentage of inhibition for each concentration of the test compound is calculated

relative to the vehicle control.

IC50 values are determined by fitting the concentration-response data to a suitable

pharmacological model.

Mandatory Visualization
Caption: Mechanism of monoamine uptake inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed HEK293 cells expressing
 a specific monoamine transporter

 (SERT, NET, or DAT)
 into a 96-well plate.

Wash cells with assay buffer.

Add test compound (e.g., GSK1360707)
 at various concentrations.

Pre-incubate for 10-20 minutes at 37°C.

Add radiolabeled monoamine
 ([3H]5-HT, [3H]NE, or [3H]DA).

Incubate for 5-15 minutes at 37°C.

Terminate uptake by washing
 with ice-cold buffer.

Lyse cells.

Measure intracellular radioactivity
 using a scintillation counter.

Calculate IC50 values.

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672351?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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